molecular formula C9H12N4OS B13100358 2-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-5-(methylthio)-1,3,4-oxadiazole

2-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-5-(methylthio)-1,3,4-oxadiazole

Cat. No.: B13100358
M. Wt: 224.29 g/mol
InChI Key: QDXPOPGDZIUBSR-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features 2-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-5-(methylthio)-1,3,4-oxadiazole is a heterocyclic compound comprising a 1,3,4-oxadiazole core substituted at the 2-position with a 5-ethyl-1-methylpyrazole group and at the 5-position with a methylthio (-SMe) moiety. The oxadiazole ring is electron-deficient, enhancing its reactivity and ability to participate in hydrogen bonding, which is critical for bioactivity .

Synthesis and Bioactivity
This compound was synthesized by Yuan et al. via cyclization of a hydrazide intermediate with carbon disulfide, followed by alkylation . It exhibits moderate antifungal activity against Phoma asparagi, a plant pathogen, at concentrations comparable to commercial fungicides like oxycarboxin . Its mode of action is hypothesized to involve inhibition of fungal cell wall biosynthesis or interference with enzymatic pathways .

Properties

Molecular Formula

C9H12N4OS

Molecular Weight

224.29 g/mol

IUPAC Name

2-(5-ethyl-1-methylpyrazol-3-yl)-5-methylsulfanyl-1,3,4-oxadiazole

InChI

InChI=1S/C9H12N4OS/c1-4-6-5-7(12-13(6)2)8-10-11-9(14-8)15-3/h5H,4H2,1-3H3

InChI Key

QDXPOPGDZIUBSR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN1C)C2=NN=C(O2)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-5-(methylthio)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a hydrazide with an appropriate carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride.

    Introduction of the Methylthio Group: The methylthio group can be introduced by the reaction of the oxadiazole intermediate with a methylthiolating agent, such as methyl iodide, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-5-(methylthio)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to the corresponding hydrazide using reducing agents like lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Hydrazide

    Substitution: Nitro-pyrazole, halogenated pyrazole

Scientific Research Applications

2-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-5-(methylthio)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: This compound has been studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Agriculture: The compound has been investigated for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-5-(methylthio)-1,3,4-oxadiazole depends on its application:

    Antimicrobial and Antifungal Activity: The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or by disrupting their metabolic pathways.

    Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific proteins involved in cell cycle regulation.

    Pesticidal Activity: The compound may act as an inhibitor of key enzymes in pests, leading to their death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related sulfone and oxadiazole derivatives, emphasizing substituent effects and bioactivity:

Compound Core Structure Substituents Bioactivity Effective Concentration Reference
2-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-5-(methylsulfonyl)-1,3,4-oxadiazole 1,3,4-Oxadiazole 5-Ethyl-1-methylpyrazole, methylsulfonyl (-SO₂Me) Moderate inhibition of Phoma asparagi Not specified
2-((4-Chlorobenzyl)sulfonyl)-5-(methylsulfonyl)-1,3,4-thiadiazole 1,3,4-Thiadiazole 4-Chlorobenzylsulfonyl, methylsulfonyl Strong inhibition of Plasmopara viticola (grapevine downy mildew) 1 × 10⁻⁵ mg/kg
2,4-Dibromo-5-methyl-1-((2-methyl-5-nitrophenyl)sulfonyl)-1H-imidazole Imidazole Bromine, methyl, 2-methyl-5-nitrophenylsulfonyl Activity against Phytophthora infestans (potato blight) 50 g/ha
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole 1,3,4-Oxadiazole 4-Bromophenylpropanone, 4-chlorophenyl Anti-inflammatory (59.5% inhibition vs. indomethacin’s 64.3% at 20 mg/kg) 20 mg/kg
3-Ethyl-5-(5-methyl-3-phenyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione 1,3,4-Oxadiazole-2-thione Ethyl, 5-methyl-3-phenylindole Anti-protozoal activity against Pheratima posthuma (earthworm model) Not specified

Key Observations

Substituent Impact on Activity

  • The methylsulfonyl (-SO₂Me) group in Joachim et al.’s thiadiazole derivative (Entry 2) confers superior antifungal potency compared to the methylthio (-SMe) group in the target compound, likely due to enhanced electrophilicity and hydrogen-bonding capacity .
  • Halogenated aryl groups (e.g., 4-chlorophenyl in Entry 4) improve anti-inflammatory activity by increasing steric bulk and electron-withdrawing effects, which stabilize receptor interactions .

Heterocyclic Core Influence

  • 1,3,4-Thiadiazole derivatives (Entry 2) generally exhibit stronger antifungal activity than 1,3,4-oxadiazoles (Entries 1, 4), possibly due to sulfur’s higher polarizability and redox activity .
  • Oxadiazole-2-thiones (Entry 5) show protozoal activity, highlighting the importance of the thione (-C=S) group in disrupting parasitic metabolism .

Agricultural vs. Pharmacological Applications The target compound and its sulfone/thiadiazole analogues (Entries 1–3) are primarily optimized for agricultural fungicides, targeting plant pathogens like Phoma asparagi and Plasmopara viticola . In contrast, oxadiazoles with arylpropanone or indole substituents (Entries 4–5) are tailored for mammalian therapeutic targets, such as inflammation or parasitic infections .

Research Findings and Commercial Context

Biological Activity

2-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-5-(methylthio)-1,3,4-oxadiazole is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the oxadiazole class, which is known for a variety of biological properties including anti-inflammatory, anticancer, and antimicrobial activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10N4SO\text{C}_9\text{H}_{10}\text{N}_4\text{S}\text{O}

This structure consists of a pyrazole ring and an oxadiazole moiety, which contribute to its biological activity. The presence of the ethyl and methylthio groups enhances lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMCF712.50Induction of apoptosis
Compound BA54926.00Inhibition of cell proliferation
Compound CHepG20.71Inhibition of VEGF signaling

These findings suggest that derivatives of the oxadiazole class may function by inducing apoptosis or inhibiting key signaling pathways involved in tumor growth.

Antimicrobial Activity

Oxadiazoles are also recognized for their antimicrobial properties. A study demonstrated that certain oxadiazole derivatives exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study conducted by Bouabdallah et al., several pyrazole derivatives were screened for their anticancer activity against MCF7 and NCI-H460 cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity (IC50 values ranging from 3.79 µM to 42.30 µM) . These results underscore the potential of this compound as a candidate for further development in cancer therapeutics.

Case Study 2: Antimicrobial Efficacy

Research published in PMC highlighted the efficacy of oxadiazole derivatives against Mycobacterium tuberculosis. The compound demonstrated excellent metabolic stability and bioavailability, which are critical factors for therapeutic applications . This study emphasizes the importance of structural modifications in enhancing biological activity.

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